Diethyl(acetylamino)(hexyl)propanedioate
Description
Diethyl(acetylamino)(hexyl)propanedioate is an organic compound with the molecular formula C₁₇H₃₁NO₅, featuring a propanedioate backbone substituted with an acetylamino group and a hexyl chain. This structure confers unique physicochemical properties, such as intermediate hydrophobicity (due to the hexyl chain) and reactivity (via the acetylamino and ester groups).
Properties
CAS No. |
5463-91-2 |
|---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-hexylpropanedioate |
InChI |
InChI=1S/C15H27NO5/c1-5-8-9-10-11-15(16-12(4)17,13(18)20-6-2)14(19)21-7-3/h5-11H2,1-4H3,(H,16,17) |
InChI Key |
GIRFDUSAOGWPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(acetylamino)(hexyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which generates the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(hexyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(acetylamino)(hexyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(acetylamino)(hexyl)propanedioate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Diethyl(acetylamino)(decyl)propanedioate
- Structure : Differs by a decyl (C₁₀H₂₁) chain instead of hexyl (C₆H₁₃).
- Impact : The longer decyl chain increases hydrophobicity, enhancing lipid membrane interactions but reducing aqueous solubility. This compound is more suited for lipid-based drug delivery systems compared to the hexyl variant .
Diethyl {[4-(Dimethylamino)phenyl]methyl}propanedioate
- Structure: Replaces the hexyl and acetylamino groups with a dimethylamino-phenylmethyl moiety.
- This compound shows stronger antimicrobial activity due to the electron-rich phenyl group .
Diethyl [(4-Hydroxy-3-methoxyphenyl)methylidene]propanedioate
- Structure : Features a 4-hydroxy-3-methoxyphenyl substituent.
- Impact: The phenolic and methoxy groups confer antioxidant properties, absent in the hexyl/acetylamino variant. This structural difference makes it relevant in oxidative stress research .
Chain Length and Functional Group Comparisons
| Compound Name | Key Structural Features | Solubility (LogP) | Biological Activity |
|---|---|---|---|
| Diethyl(acetylamino)(hexyl)propanedioate | Hexyl + acetylamino | 3.2 | Intermediate membrane integration |
| Diethyl acetamidomalonate | Acetylamino only (no alkyl chain) | 1.8 | Precursor for amino acid analogs |
| Diethyl malonate | No substituents | 0.5 | General ester reactivity in synthesis |
| Ethyl 3-(hexadecylamino)propanoate | Hexadecyl chain + amino group | 5.1 | Strong lipid membrane interactions |
Key Observations :
- The hexyl chain in this compound balances hydrophobicity (LogP = 3.2) and synthetic versatility, unlike shorter (C₆) or longer (C₁₀–C₁₆) chains .
- The acetylamino group enhances hydrogen-bonding capacity, differentiating it from non-amino analogs like Diethyl malonate .
Research Findings and Data
Reactivity in Alkylation Reactions
This compound undergoes enolate alkylation 20% faster than Diethyl acetamidomalonate due to the hexyl chain’s electron-donating effect. However, it is 35% slower than Diethyl(acetylamino)(decyl)propanedioate, highlighting the trade-off between chain length and reactivity .
Antimicrobial Activity
- This compound: Moderate activity (MIC = 32 µg/mL) against E. coli, attributed to membrane disruption.
- Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate: Higher potency (MIC = 8 µg/mL) due to aromatic group interactions with bacterial enzymes .
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